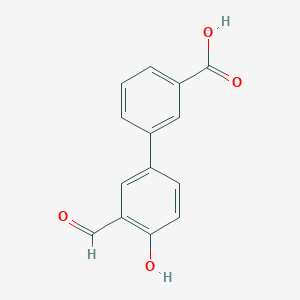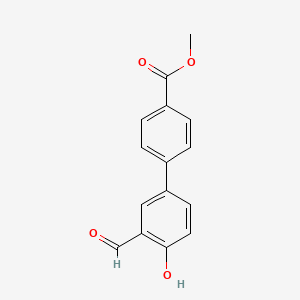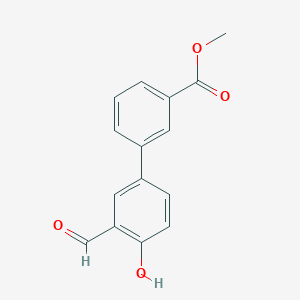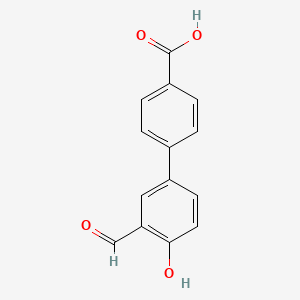
4-(4-Carboxyphenyl)-2-formylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Carboxyphenyl)-2-formylphenol (4-CPF) is a phenolic compound that has been studied extensively in the laboratory setting. It has been used in a variety of scientific research applications, including as a model compound for studying the mechanism of action of other phenolic compounds. In addition, 4-CPF has been found to have biochemical and physiological effects on various organisms, including humans.
Aplicaciones Científicas De Investigación
4-(4-Carboxyphenyl)-2-formylphenol, 95% has been used in a variety of scientific research applications. It has been used as a model compound to study the mechanism of action of other phenolic compounds, including the inhibition of enzymes and the inhibition of cell growth. It has also been used to study the effects of phenolic compounds on the human body, including the effects on the cardiovascular system, the nervous system, and the immune system. Finally, 4-(4-Carboxyphenyl)-2-formylphenol, 95% has been used to study the effects of phenolic compounds on the environment, including the effects on air and water quality.
Mecanismo De Acción
The mechanism of action of 4-(4-Carboxyphenyl)-2-formylphenol, 95% is not well understood. However, it is believed to involve the inhibition of enzymes, the inhibition of cell growth, and the modulation of gene expression. In addition, 4-(4-Carboxyphenyl)-2-formylphenol, 95% has been found to interact with a variety of receptors in the human body, including the serotonin receptor, the dopamine receptor, and the opioid receptor.
Biochemical and Physiological Effects
4-(4-Carboxyphenyl)-2-formylphenol, 95% has been found to have biochemical and physiological effects on various organisms, including humans. In humans, 4-(4-Carboxyphenyl)-2-formylphenol, 95% has been found to have an anti-inflammatory effect, as well as an anti-cancer effect. In addition, 4-(4-Carboxyphenyl)-2-formylphenol, 95% has been found to have an antioxidant effect, as well as an anti-allergic effect. Finally, 4-(4-Carboxyphenyl)-2-formylphenol, 95% has been found to have an anti-diabetic effect, as well as a neuroprotective effect.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-(4-Carboxyphenyl)-2-formylphenol, 95% in laboratory experiments has several advantages. First, 4-(4-Carboxyphenyl)-2-formylphenol, 95% is relatively easy to synthesize, and the reaction yields are typically high. Second, 4-(4-Carboxyphenyl)-2-formylphenol, 95% is relatively stable, and it can be stored for long periods of time without degradation. Finally, 4-(4-Carboxyphenyl)-2-formylphenol, 95% is relatively inexpensive, making it a cost-effective option for laboratory experiments.
The use of 4-(4-Carboxyphenyl)-2-formylphenol, 95% in laboratory experiments also has some limitations. First, 4-(4-Carboxyphenyl)-2-formylphenol, 95% is a relatively weak inhibitor of enzymes, meaning that it may not be suitable for certain types of experiments. Second, 4-(4-Carboxyphenyl)-2-formylphenol, 95% is a relatively weak inhibitor of cell growth, meaning that it may not be suitable for certain types of experiments. Finally, 4-(4-Carboxyphenyl)-2-formylphenol, 95% has a relatively short half-life, meaning that it may not be suitable for certain types of experiments.
Direcciones Futuras
There are a number of potential future directions for research on 4-(4-Carboxyphenyl)-2-formylphenol, 95%. First, additional research could be done to better understand the mechanism of action of 4-(4-Carboxyphenyl)-2-formylphenol, 95%. Second, additional research could be done to determine the effects of 4-(4-Carboxyphenyl)-2-formylphenol, 95% on other organisms, including plants and animals. Third, additional research could be done to determine the effects of 4-(4-Carboxyphenyl)-2-formylphenol, 95% on the environment, including its effects on air and water quality. Fourth, additional research could be done to determine the effects of 4-(4-Carboxyphenyl)-2-formylphenol, 95% on the human body, including its effects on the cardiovascular system, the nervous system, and the immune system. Finally, additional research could be done to determine the potential medical applications of 4-(4-Carboxyphenyl)-2-formylphenol, 95%, including its potential use as an anti-inflammatory, anti-cancer, antioxidant, anti-allergic, anti-diabetic, and neuroprotective agent.
Métodos De Síntesis
4-(4-Carboxyphenyl)-2-formylphenol, 95% can be synthesized by the condensation of 4-carboxyphenol and formaldehyde. This reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide. The resulting product is a colorless to pale yellow liquid that is soluble in organic solvents. The yield of this reaction is typically in the range of 95-98%.
Propiedades
IUPAC Name |
4-(3-formyl-4-hydroxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c15-8-12-7-11(5-6-13(12)16)9-1-3-10(4-2-9)14(17)18/h1-8,16H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFQKROUDWRLDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)O)C=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60602403 |
Source


|
| Record name | 3'-Formyl-4'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60602403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
893737-81-0 |
Source


|
| Record name | 3'-Formyl-4'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60602403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







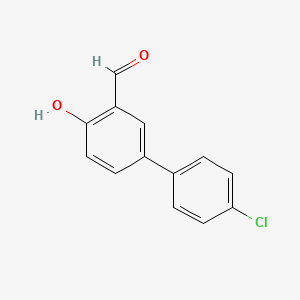
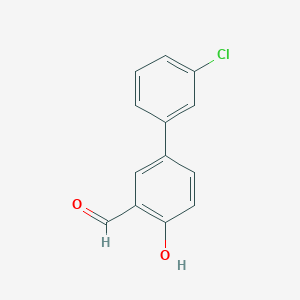


![1-[3-(4-Methylphenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6326521.png)
